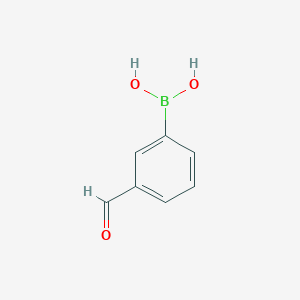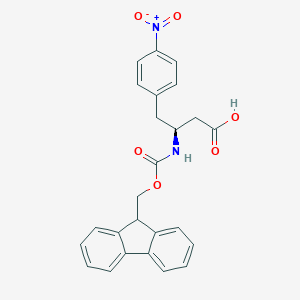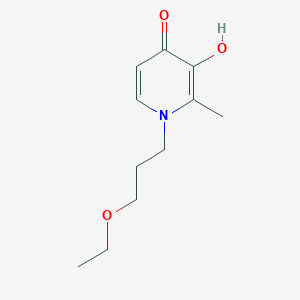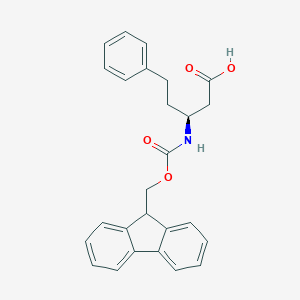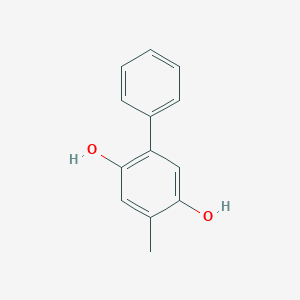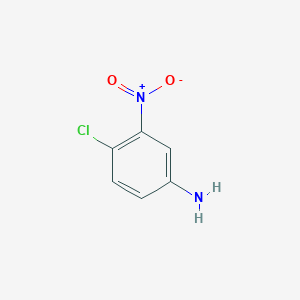![molecular formula C12H15NO2 B051539 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 123266-86-4](/img/structure/B51539.png)
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, also known as EBIO, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the activation of SK channels. SK channels are a type of potassium channel that are activated by an increase in intracellular calcium levels. When activated, SK channels lead to hyperpolarization of the cell membrane, which can have various effects depending on the type of cell. In smooth muscle cells, the hyperpolarization leads to relaxation and vasodilation, while in neurons, it leads to an increase in the firing rate of action potentials.
Effets Biochimiques Et Physiologiques
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been found to have various biochemical and physiological effects. In addition to its effects on the cardiovascular and nervous systems, it has also been found to have anti-inflammatory properties. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which can be beneficial in the treatment of inflammatory diseases. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has also been found to have a protective effect on the liver, as it can prevent liver damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in lab experiments is its specificity for SK channels. This allows researchers to study the effects of SK channel activation without affecting other ion channels. However, one limitation of using 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is its solubility. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for research on 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. One area of research is the development of more potent and selective SK channel activators. This could lead to the development of new drugs for the treatment of hypertension and neurological disorders. Another area of research is the study of the effects of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one on other systems in the body, such as the immune system and the endocrine system. Finally, the potential use of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the reaction of 2-amino-4,5-dihydro-1H-benzo[b]azepin-3-one with ethyl chloroformate in the presence of a base. This reaction results in the formation of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Applications De Recherche Scientifique
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been studied for its potential therapeutic applications in various fields of research. It has been found to have a positive effect on the cardiovascular system, as it activates the small conductance calcium-activated potassium (SK) channels in smooth muscle cells. This activation leads to vasodilation, which can be beneficial in the treatment of hypertension. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has also been studied for its potential use in the treatment of neurological disorders, as it has been found to enhance the activity of SK channels in neurons, leading to an increase in the firing rate of action potentials.
Propriétés
Numéro CAS |
123266-86-4 |
|---|---|
Nom du produit |
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
7-ethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-10-6-7-11-9(8-10)4-3-5-12(14)13-11/h6-8H,2-5H2,1H3,(H,13,14) |
Clé InChI |
BAJYEEUZCLPZOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
Synonymes |
2H-1-Benzazepin-2-one,7-ethoxy-1,3,4,5-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



